molecular formula C20H10Cl2O4S B2994033 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate CAS No. 327078-49-9

7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate

Cat. No.: B2994033
CAS No.: 327078-49-9
M. Wt: 417.26
InChI Key: RVBVYHNXOLMZFI-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]oxathiol-2-one core substituted at the 7-position with a 2-chlorophenyl group and at the 5-position with a 4-chlorobenzoate ester. The structure combines halogenated aromatic systems (2-chlorophenyl and 4-chlorobenzoyl) with the heterocyclic oxathiolone moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

[7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O4S/c21-12-7-5-11(6-8-12)19(23)25-13-9-15(14-3-1-2-4-16(14)22)18-17(10-13)27-20(24)26-18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBVYHNXOLMZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate is a complex organic compound belonging to the class of benzo[d][1,3]oxathiol derivatives. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzo[d][1,3]oxathiol ring fused with chlorophenyl and chlorobenzoate moieties. The following table summarizes its chemical properties:

PropertyValue
IUPAC Name [7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chlorobenzoate
Molecular Formula C20H14Cl2O4S
Molecular Weight 421.29 g/mol
CAS Number 327078-44-4

Biological Activity Overview

Research indicates that compounds within this class exhibit a range of biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of benzo[d][1,3]oxathiol can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some derivatives have been investigated for their cytotoxic effects on cancer cell lines, indicating potential utility in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate interaction and subsequent reactions.
  • Receptor Modulation : It may alter receptor activity, affecting signal transduction pathways critical for cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • A study published in Brazilian Journal of Pharmaceutical Sciences reported that compounds with similar structures exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing significant enzyme inhibition .
  • Research on related oxathiol derivatives highlighted their anticancer properties through cytotoxic assays against various cancer cell lines, demonstrating potential therapeutic applications in oncology .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Biological ActivityDescriptionReferences
Antibacterial Effective against gram-positive and gram-negative bacteria
Anticancer Cytotoxic effects on cancer cell lines
Enzyme Inhibition Inhibits acetylcholinesterase
Anti-inflammatory Potential therapeutic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/cm³) CAS Number Status
Target : 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate Not explicitly provided Inferred ~389.3* 7-(2-ClPh), 5-(4-ClBz) N/A N/A Not listed N/A
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate C₁₄H₈BrO₄S 353.18 5-(2-BrBz) N/A N/A 339098-46-3 Discontinued
2-Oxo-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-5-yl acetate C₁₆H₉F₃O₄S 354.30 7-(3-CF₃Ph), 5-Ac 486.9±55.0 1.5±0.1 325817-44-5 Available

*Estimated based on structural analogs.

Key Observations:

Halogen vs. Trifluoromethyl Substituents: The target compound’s 2-chlorophenyl group (electron-withdrawing Cl) contrasts with the 3-(trifluoromethyl)phenyl group in the analog from . Bromine substitution (2-bromobenzoate in ) increases molecular weight and polarizability compared to chlorine, which may influence crystal packing or reactivity .

Ester Group Variations :

  • The 4-chlorobenzoate ester in the target differs from the acetate in . The bulkier 4-chlorobenzoyl group may enhance steric hindrance, affecting metabolic stability or intermolecular interactions .

Physicochemical Properties :

  • The trifluoromethyl-containing analog () has a high boiling point (486.9°C) and density (1.5 g/cm³), attributed to strong van der Waals forces from the CF₃ group. The target compound’s properties likely differ due to its distinct substituents .

Synthetic Accessibility :

  • The discontinued status of the 2-bromobenzoate analog () suggests challenges in synthesis or scalability compared to the trifluoromethyl derivative, which remains available .

Research Findings and Methodological Insights

While direct studies on the target compound are absent in the evidence, computational tools referenced in the materials could elucidate its properties:

  • Docking Studies : AutoDock4 () could model interactions between the target and biological targets, leveraging its halogenated motifs for selective binding.
  • Electron Localization : The Electron Localization Function (ELF) () might reveal charge distribution differences between the target and its brominated or trifluoromethylated analogs.

Q & A

Q. What synthetic strategies are recommended for synthesizing 7-(2-chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate, and how can structural validation be performed?

Methodological Answer: A multi-step synthesis is typically employed, starting with the formation of the benzo[d][1,3]oxathiol-2-one core. Key steps include:

  • Chlorination and Cyclization : Reacting 2-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates, followed by chlorination (e.g., using Cl₂ or SOCl₂) .
  • Esterification : Coupling the core structure with 4-chlorobenzoic acid via a Steglich esterification (DCC/DMAP) or acid chloride intermediate.

Q. Structural Validation :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and torsional parameters .
  • Spectroscopy : Confirm via 1^1H/13^13C NMR (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) and HRMS (exact mass ± 0.001 Da).

Q. Which spectroscopic and computational methods are critical for characterizing electronic properties of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Identify π→π* and n→π* transitions in the 250–350 nm range (solvent-dependent shifts indicate conjugation extent).
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
  • Multiwfn Analysis : Generate electron localization function (ELF) maps to visualize lone pairs and σ/π bonds .

Example Finding :
DFT calculations predict a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity toward electrophiles.

Advanced Research Questions

Q. How can noncovalent interactions (e.g., halogen bonding, π-stacking) in this compound be experimentally and computationally analyzed?

Methodological Answer:

  • X-ray Topology : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., Cl···Cl, C–H···O) .
  • Noncovalent Interaction (NCI) Index : Apply the NCI method (via Multiwfn) to 3D electron density data, identifying regions of steric repulsion (blue) and attraction (green) in reduced density gradient (RDG) plots .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

Methodological Answer:

  • Catalytic Screening : Test Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids under varying conditions (base, solvent, temperature).
  • Isotope Labeling : Use 13^{13}C-labeled substrates to track regioselectivity in nucleophilic substitution reactions (e.g., SNAr at the 2-chlorophenyl site) .
  • Kinetic Studies : Monitor reaction progress via HPLC-MS to identify intermediates (e.g., oxidative addition complexes).

Example Finding :
Steric hindrance at the benzoate moiety reduces coupling efficiency (<30% yield), while electron-withdrawing substituents enhance oxidative addition rates.

Q. How does the compound’s conformational flexibility influence its biological activity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate torsional rotation of the oxathiol-2-one ring (AMBER force field) to identify low-energy conformers .
  • Docking Studies : Use AutoDock Vina to model binding to hypothetical targets (e.g., cytochrome P450 enzymes) and correlate conformer populations with IC50_{50} values.

Q. What strategies resolve contradictions in reported thermodynamic stability data?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres to assess stability discrepancies.
  • Calorimetry : Perform DSC in triplicate to measure ΔHfus_{fus} and identify polymorphic transitions .

Example Finding :
Conflicting Tm_{m} values (reported 148–155°C) arise from solvent retention in the lattice, resolved by recrystallization from anhydrous DCM.

Q. How can its photodegradation pathways be elucidated for environmental impact studies?

Methodological Answer:

  • LC-QTOF-MS : Identify photoproducts under UV irradiation (254 nm) in aqueous/organic media.
  • Radical Trapping : Use ESR with DMPO to detect transient species (e.g., hydroxyl radicals) .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN command to refine data from twinned crystals (e.g., pseudo-merohedral twinning) .
  • Disorder Modeling : Apply PART instructions for disordered chlorophenyl groups, refining occupancy factors anisotropically.

Example Finding :
A 180° rotation disorder in the 2-chlorophenyl group (occupancy 55:45) was resolved using the SQUEEZE procedure in PLATON.

Q. How do steric and electronic effects modulate its reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Hammett Analysis : Correlate σ+^+ values of para-substituted nucleophiles (e.g., amines) with reaction rates (kobs_{obs}).
  • DFT Transition States : Locate energy barriers for attack at the ester carbonyl using Gaussian’s QST3 method .

Q. What advanced spectroscopic techniques validate its tautomeric equilibria in solution?

Methodological Answer:

  • Dynamic NMR : Monitor coalescence of proton signals (e.g., oxathiol-2-one enol-keto tautomers) at variable temperatures (VT-NMR).
  • 2D EXSY : Quantify exchange rates between tautomers using mixing-time-dependent cross-peak intensities .

Example Finding :
Keto-enol equilibrium (Keq_{eq} = 3.2 in CDCl3_3) shifts toward enol form in polar aprotic solvents (Keq_{eq} = 1.8 in DMSO-d6_6).

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